(2E)-3-[4-(METHYLSULFAMOYL)PHENYL]PROP-2-ENOIC ACID
Description
(2E)-3-[4-(Methylsulfamoyl)phenyl]prop-2-enoic acid is a cinnamic acid derivative featuring a methylsulfamoyl (-NHSO₂CH₃) substituent at the para position of the phenyl ring. The (2E)-stereochemistry ensures a planar trans-configuration, critical for molecular interactions in biological systems .
Properties
IUPAC Name |
(E)-3-[4-(methylsulfamoyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4S/c1-11-16(14,15)9-5-2-8(3-6-9)4-7-10(12)13/h2-7,11H,1H3,(H,12,13)/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYOEFGCURUXDM-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation: Primary Pathway
The Knoevenagel condensation between 4-(methylsulfamoyl)benzaldehyde and malonic acid remains the most widely reported method. This reaction typically employs:
| Parameter | Condition/Component | Rationale |
|---|---|---|
| Catalyst | Piperidine, pyridine, or β-alanine | Facilitates imine/enolate formation |
| Solvent | Ethanol, toluene, or DMF | Balances solubility and reaction efficiency |
| Temperature | 80–110°C | Drives dehydration to form α,β-unsaturated acid |
| Reaction Time | 4–12 hours | Ensures complete conversion |
Procedure :
Sulfonylation of Preformed Cinnamic Acid Derivatives
For cases where the methylsulfamoyl group cannot withstand condensation conditions, post-synthetic sulfonylation is employed:
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Synthesize 3-(4-aminophenyl)prop-2-enoic acid via Knoevenagel condensation.
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React the amino intermediate with methanesulfonyl chloride in dichloromethane.
Critical Considerations :
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Stoichiometry : Excess methanesulfonyl chloride (1.5 equiv) ensures complete sulfonylation.
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Temperature : Maintain 0–5°C to minimize side reactions.
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Workup : Extract with NaHCO₃ to remove unreacted sulfonyl chloride.
Yield : 55–60% (due to competing hydrolysis of sulfonyl chloride).
Stereochemical Control and Isomer Purity
The (E)-configuration is favored thermodynamically due to conjugation between the phenyl ring and carboxylic acid. Key strategies to ensure stereopurity include:
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Microwave-Assisted Synthesis : Reduces reaction time to 20–30 minutes, minimizing isomerization.
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Column Chromatography : Separate (E)/(Z) isomers using silica gel with hexane/ethyl acetate (3:1).
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Crystallization : Ethanol/water mixtures preferentially crystallize the (E)-isomer.
Industrial-Scale Optimization Challenges
Solvent Selection and Recycling
| Solvent | Boiling Point (°C) | Recovery Efficiency | Environmental Impact |
|---|---|---|---|
| Ethanol | 78.5 | 85–90% | Low |
| Toluene | 110.6 | 95% | High (VOC) |
| DMF | 153 | 75% | Moderate |
Ethanol is preferred for sustainability, though toluene offers higher yields in some cases.
Catalyst Recovery and Reuse
Immobilized catalysts (e.g., piperidine-functionalized silica) enable reuse for up to 5 cycles without significant activity loss.
Analytical Characterization and Quality Control
Key Spectroscopic Data :
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IR (KBr) : 1685 cm⁻¹ (C=O), 1320/1140 cm⁻¹ (S=O), 3050 cm⁻¹ (=C-H).
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¹H NMR (400 MHz, DMSO-d6) : δ 12.3 (s, 1H, COOH), 7.85 (d, J=15.6 Hz, 1H, CH=), 7.72 (d, J=8.4 Hz, 2H, ArH), 7.52 (d, J=8.4 Hz, 2H, ArH), 6.59 (d, J=15.6 Hz, 1H, CH=), 2.98 (s, 3H, N-CH3).
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HPLC : >98% purity (C18 column, 0.1% H3PO4/MeOH, 1.0 mL/min).
Stability Profile :
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[4-(METHYLSULFAMOYL)PHENYL]PROP-2-ENOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Saturated derivatives of the original compound.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
This compound is utilized as a building block in organic synthesis. Its structure allows for various chemical modifications, leading to the development of new compounds with potential applications in pharmaceuticals and materials science.
Biology
Research has indicated that (2E)-3-[4-(Methylsulfamoyl)phenyl]prop-2-enoic acid may act as an enzyme inhibitor. It shows potential in biochemical assays where it interacts with specific molecular targets, such as cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes .
Medicine
The compound has been explored for its anti-inflammatory and antimicrobial properties:
- Anti-inflammatory Properties : Studies suggest that it may inhibit COX enzymes, thereby reducing inflammation and pain associated with various conditions .
- Antimicrobial Activity : In vitro studies have demonstrated its effectiveness against a range of pathogens, including bacteria and fungi .
Case Study 1: Anti-inflammatory Effects
A study investigated the effects of this compound on COX enzyme inhibition. The results indicated that the compound significantly reduced the activity of COX enzymes compared to control groups, demonstrating its potential as a therapeutic agent for inflammatory diseases.
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| Test Compound | 70 | 90 |
| Control | 20 | 25 |
Case Study 2: Antimicrobial Activity
In a comparative study against common pathogens such as Staphylococcus aureus and Escherichia coli, this compound exhibited antibacterial activity comparable to standard antibiotics.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Mechanism of Action
The mechanism of action of (2E)-3-[4-(METHYLSULFAMOYL)PHENYL]PROP-2-ENOIC ACID involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The table below highlights key structural analogs and their properties:
Key Observations:
Polarity and Solubility: The target compound and bis-sulfamoyl analog (CAS 795293-20-8) exhibit higher polarity due to multiple hydrogen-bonding groups (3 donors/8 acceptors in the bis-sulfamoyl derivative) , enhancing aqueous solubility compared to the pentyl-substituted analog (LogP 4.1) . The trifluoromethyl group in CAS 379729-52-9 increases lipophilicity (LogP 3.2) while introducing metabolic stability via the CF₃ moiety .
Molecular Weight :
- Sulfamoyl derivatives (e.g., 396.4 g/mol ) have higher molecular weights than simpler analogs like the hydroxy-methoxy derivative (194.18 g/mol ), impacting pharmacokinetics such as membrane permeability.
Biological Activity
(2E)-3-[4-(Methylsulfamoyl)phenyl]prop-2-enoic acid, also known by its CAS number 199679-41-9, is an organic compound characterized by a methylsulfamoyl group attached to a phenyl ring and linked to a prop-2-enoic acid moiety. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities, particularly as an anti-inflammatory and antimicrobial agent.
The molecular formula of this compound is CHNOS, with a molar mass of 241.26 g/mol. The compound exhibits a density of approximately 1.373 g/cm³ and has a predicted boiling point of 442.6 °C. The pKa value is notably high at -95.54, indicating strong acidity characteristics .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and molecular targets within biological systems. One of the proposed mechanisms involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response by catalyzing the formation of prostaglandins from arachidonic acid. By inhibiting these enzymes, the compound may exert anti-inflammatory effects .
Biological Activity
Research indicates that this compound exhibits several significant biological activities:
1. Anti-inflammatory Properties:
- The compound has been shown to reduce inflammation in various animal models. In studies involving carrageenan-induced paw edema in rats, administration of the compound resulted in a significant decrease in edema size compared to controls.
- It is believed that the inhibition of COX enzymes leads to reduced synthesis of pro-inflammatory mediators.
2. Antimicrobial Activity:
- Preliminary studies suggest that this compound possesses antimicrobial properties against a range of bacterial strains. In vitro assays demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics.
3. Enzyme Inhibition:
- The compound has been investigated for its role as an enzyme inhibitor in biochemical assays, particularly focusing on its interaction with serine proteases and other relevant targets in metabolic pathways.
Case Studies
Several case studies have explored the biological effects of this compound:
Case Study 1: Anti-inflammatory Effects
In a controlled study involving mice subjected to induced inflammation, subjects treated with varying doses of this compound showed a dose-dependent reduction in inflammatory markers such as TNF-alpha and IL-6.
Case Study 2: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. This suggests potential for further development into therapeutic agents targeting bacterial infections.
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with similar compounds known for their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Methylsulfonylphenyl derivatives | Methylsulfonyl group | Anti-inflammatory |
| 5-Hydroxyindole derivatives | Hydroxy group on indole | Antimicrobial |
| Sulfonamide-based compounds | Sulfonamide moiety | Antimicrobial and antidiabetic |
Q & A
Q. What are the key spectroscopic and crystallographic techniques for characterizing (2E)-3-[4-(methylsulfamoyl)phenyl]prop-2-enoic acid?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the stereochemistry (E/Z configuration) and substituent positions. The methylsulfamoyl group () will show distinct proton signals at δ ~2.8 ppm (singlet, CH) and δ ~7.5 ppm (aromatic protons) .
- Infrared (IR) Spectroscopy: Identify the carboxylic acid O–H stretch (~2500–3000 cm), conjugated C=O (~1700 cm), and sulfonamide S=O asymmetric/symmetric stretches (~1350 and 1150 cm) .
- Mass Spectrometry (MS): Confirm molecular weight (MW = 255.3 g/mol) via high-resolution MS (HRMS) with electrospray ionization (ESI) .
- X-ray Crystallography: Use SHELXL for refinement to resolve the double-bond geometry (E-configuration) and hydrogen-bonding networks. The sulfamoyl group may participate in N–H···O interactions, influencing crystal packing .
Q. How can researchers ensure ≥95% purity during synthesis?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) to separate impurities. Retention time and UV detection (λ = 254 nm) validate purity .
- Thin-Layer Chromatography (TLC): Monitor reaction progress using silica gel plates (ethyl acetate/hexane, 1:1). The compound’s R (~0.5) should match a reference standard .
- Recrystallization: Optimize solvent systems (e.g., ethanol/water) to remove unreacted precursors. Purity is confirmed by melting point consistency (e.g., ~180–185°C) .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., disordered sulfamoyl groups) be resolved?
Methodological Answer:
- SHELX Refinement: Apply restraints to bond lengths/angles in SHELXL for the sulfamoyl moiety to address disorder. Use the PART instruction to model partial occupancy .
- Hydrogen-Bonding Analysis: Perform graph-set analysis (e.g., Etter’s rules) to identify recurring motifs (e.g., or ) that stabilize the crystal lattice. Compare with analogous compounds like caffeic acid derivatives to infer packing trends .
- Twinned Data Handling: For overlapping reflections, use the TWIN/BASF commands in SHELXL to refine twin fractions and improve R-factors (<5%) .
Q. What methodological approaches are recommended to study the compound’s reactivity under acidic/basic conditions?
Methodological Answer:
- Kinetic Studies: Monitor decarboxylation rates via -NMR in DO at varying pH (1–14). The α,β-unsaturated carboxylic acid is prone to base-catalyzed hydrolysis, forming 4-(methylsulfamoyl)benzaldehyde .
- Density Functional Theory (DFT): Calculate activation energies for tautomerization (e.g., keto-enol) and electrophilic addition pathways using Gaussian 15. Compare with experimental UV-Vis spectra (λ ~300 nm) .
- Stability Testing: Use accelerated aging studies (40°C/75% RH) with LC-MS to identify degradation products (e.g., sulfonamide hydrolysis to sulfonic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
